Propargyl-PEG3-azide

Description

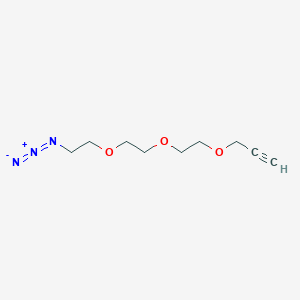

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C9H15N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h1H,3-9H2 |

InChI Key |

KHDVJPZKKSKIPQ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Propargyl-PEG3-azide |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG3-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-azide is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal propargyl group (an alkyne) and an azide group separated by a three-unit polyethylene glycol (PEG) spacer, enables highly efficient and specific conjugation of molecules through "click chemistry." This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Propargyl-PEG3-azide, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

Propargyl-PEG3-azide possesses a linear structure with distinct reactive moieties at each terminus. The propargyl group serves as a reactive partner for azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the azide group readily participates in reactions with alkyne-functionalized molecules. The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, reduces steric hindrance, and provides flexibility, which is often crucial for biological applications.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Propargyl-PEG3-azide.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₃O₃ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| CAS Number | 932741-18-9 | [1] |

| Appearance | Colorless to light yellow oil | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [3] |

| Storage | Store at -20°C, protected from light and moisture |

| Spectroscopic Data | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20 (d, 2H), 3.68-3.64 (m, 8H), 3.39 (t, 2H), 2.44 (t, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.2, 74.8, 70.6, 70.5, 70.1, 69.2, 58.8, 50.7 |

| FT-IR | Characteristic peaks around 2100 cm⁻¹ (azide stretch) and 3290 cm⁻¹ (alkyne C-H stretch) |

| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |

Applications in Bioconjugation and Drug Development

The orthogonal reactivity of the propargyl and azide groups makes Propargyl-PEG3-azide an ideal linker for constructing complex biomolecular architectures. Its primary applications lie in the realm of "click chemistry," a set of powerful, selective, and high-yield reactions for joining molecular building blocks.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Propargyl-PEG3-azide is frequently employed as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

A notable example is the development of dBET1, a PROTAC that targets the BRD4 protein for degradation by recruiting the CRBN E3 ligase. The degradation of BRD4 leads to the downregulation of the c-Myc oncogene, which is a key driver in various cancers, including acute myeloid leukemia.

Signaling Pathway of dBET1-mediated BRD4 Degradation

Caption: Mechanism of dBET1-mediated BRD4 degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Propargyl-PEG3-azide can be used to link the cytotoxic payload to the antibody. The "click" reaction allows for a site-specific and stable attachment of the drug, which is crucial for the efficacy and safety of the ADC.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to an alkyne-containing molecule using Propargyl-PEG3-azide as a linker.

Materials:

-

Propargyl-PEG3-azide

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Propargyl-PEG3-azide in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Dissolve the azide- and alkyne-functionalized molecules in a compatible solvent to their desired stock concentrations.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

If using, prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in a 1:1 to 1:1.5 molar ratio in the reaction buffer.

-

If using THPTA, add it to the reaction mixture at a final concentration of 1-5 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (e.g., desalting column) or dialysis, to remove unreacted reagents and the copper catalyst.

-

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC, such as dBET1, using a modular approach with Propargyl-PEG3-azide.

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

Propargyl-PEG3-azide is a highly valuable and versatile tool for researchers in the life sciences. Its well-defined structure, featuring orthogonal reactive groups and a biocompatible PEG spacer, facilitates the efficient and precise construction of complex biomolecules. The applications of this linker in the development of advanced therapeutics, such as PROTACs and ADCs, underscore its importance in the future of drug discovery and development. The provided data and protocols serve as a comprehensive resource for the effective utilization of Propargyl-PEG3-azide in a variety of research and development settings.

References

Propargyl-PEG3-azide molecular weight and purity specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight and purity specifications of Propargyl-PEG3-azide, a heterobifunctional linker essential for advanced bioconjugation applications. Detailed experimental protocols for its characterization and a visual representation of its application in a typical workflow are included to support researchers in the fields of drug discovery and development.

Core Specifications

Propargyl-PEG3-azide is a versatile chemical tool utilized in "click chemistry," a method prized for its high efficiency and specificity in conjugating molecules.[1][2] The precise characteristics of this linker are critical for the reproducibility and success of these conjugation reactions.

Quantitative Data Summary

The molecular weight and purity of Propargyl-PEG3-azide are fundamental parameters for its use in sensitive assays and the synthesis of complex biomolecules. The table below summarizes these key specifications.

| Parameter | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₃O₃ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| Purity Specification | ≥98% | [3] |

Experimental Protocols

Ensuring the identity and purity of Propargyl-PEG3-azide is paramount for its effective use. The following are standard methodologies employed for the characterization of such bifunctional PEG linkers.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of Propargyl-PEG3-azide. This technique verifies the presence of the terminal propargyl (alkyne) and azide functional groups, as well as the polyethylene glycol (PEG) backbone. The integration of proton signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in different parts of the molecule, ensuring the correct structure.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of chemical compounds. For Propargyl-PEG3-azide, a reversed-phase HPLC method is typically employed.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 5-10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detection at a suitable wavelength or coupled with a mass spectrometer.

The purity is determined by integrating the area of the main peak corresponding to Propargyl-PEG3-azide and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like PEG linkers. The sample is introduced into the mass spectrometer in solution, and the resulting spectrum will show a peak corresponding to the mass-to-charge ratio of the protonated molecule [M+H]⁺.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI-TOF is another valuable technique for determining the molecular weight of PEG derivatives.

Application Workflow: Bioconjugation via Click Chemistry

Propargyl-PEG3-azide is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to link biomolecules, such as antibodies or peptides, to other molecules of interest, including therapeutic agents or imaging probes.

Caption: Workflow of bioconjugation using Propargyl-PEG3-azide via CuAAC click chemistry.

References

A Technical Guide to the Synthesis and Purification of Propargyl-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its structure, which features a terminal alkyne (propargyl) group and an azide group separated by a three-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking diverse molecular entities through "click" chemistry. The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the azide group provides a complementary reactive handle for similar bioorthogonal ligations.[1]

The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by, for example, extending their circulation half-life.[2] A prominent application of Propargyl-PEG3-azide is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. In a PROTAC molecule, the Propargyl-PEG3-azide linker can covalently connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two in close proximity and triggering the ubiquitination and subsequent degradation of the target protein.

This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-azide, including detailed experimental protocols, data presentation, and visual workflows to aid researchers in the successful preparation of this versatile linker.

Synthesis of Propargyl-PEG3-azide

The synthesis of Propargyl-PEG3-azide can be strategically approached via a two-step process commencing from a commercially available and discrete PEG starting material, tetraethylene glycol. The overall synthetic strategy involves the sequential functionalization of the two terminal hydroxyl groups of the PEG chain.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Monopropargylation: Selective reaction of one of the hydroxyl groups of tetraethylene glycol with propargyl bromide to introduce the alkyne functionality.

-

Azidation: Conversion of the remaining hydroxyl group into an azide. This is typically achieved by first converting the hydroxyl into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide.

The logical flow of this synthetic route is depicted in the diagram below.

Caption: Synthetic pathway for Propargyl-PEG3-azide.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heterobifunctional PEG linkers. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-11-hydroxy-3,6,9-trioxaundecane (Propargyl-PEG3-alcohol)

This procedure is adapted from methods for the monopropargylation of PEG diols.

-

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of tetraethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add propargyl bromide (0.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the THF under reduced pressure.

-

Dilute the residue with water and extract with DCM (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired monopropargylated product from unreacted starting material and the dipropargylated byproduct.

-

Step 2: Synthesis of 1-(Prop-2-yn-1-yloxy)-11-azido-3,6,9-trioxaundecane (Propargyl-PEG3-azide)

This protocol involves the conversion of the terminal hydroxyl group to an azide via a mesylate intermediate.

-

Materials:

-

Propargyl-PEG3-alcohol (from Step 1)

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Propargyl-PEG3-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

-

Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3-5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

-

Purification and Characterization

Purification:

Purification of PEGylated compounds by silica gel column chromatography can be challenging due to their polarity. A gradient elution system is often required. Typical solvent systems include:

-

Dichloromethane/Methanol

-

Ethyl acetate/Methanol

-

Chloroform/Methanol

It is advisable to use a shallow gradient to achieve good separation.

Characterization:

The structure and purity of the final product, Propargyl-PEG3-azide, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the propargyl group (a triplet for the acetylenic proton around δ 2.4 ppm and a doublet for the methylene protons adjacent to the alkyne at δ 4.2 ppm), the PEG backbone (a complex multiplet between δ 3.5-3.8 ppm), and the methylene group adjacent to the azide (a triplet around δ 3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons (around δ 75 and 80 ppm), the PEG carbons (typically in the range of δ 60-72 ppm), and the carbon bearing the azide group (around δ 51 ppm).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected mass for Propargyl-PEG3-azide (C₉H₁₅N₃O₃) is 213.23 g/mol .

Data Summary

The following table summarizes the key physicochemical properties and expected analytical data for Propargyl-PEG3-azide.

| Property | Value |

| Molecular Formula | C₉H₁₅N₃O₃ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ (ppm): |

| ~ 4.2 (d, 2H, -O-CH ₂-C≡CH) | |

| ~ 3.7 (m, 8H, PEG -CH ₂-) | |

| ~ 3.6 (m, 2H, -CH ₂-O-CH₂-C≡CH) | |

| ~ 3.4 (t, 2H, -CH ₂-N₃) | |

| ~ 2.4 (t, 1H, -C≡CH ) | |

| ¹³C NMR (CDCl₃) | δ (ppm): |

| ~ 80 (-C ≡CH) | |

| ~ 75 (-C≡C H) | |

| ~ 71-69 (PEG -C H₂-) | |

| ~ 59 (-O-C H₂-C≡CH) | |

| ~ 51 (-C H₂-N₃) | |

| Mass Spectrum (ESI-MS) | [M+H]⁺ = 214.12, [M+Na]⁺ = 236.10 |

Logical Workflow for Synthesis and Verification

The following diagram illustrates the overall workflow for the synthesis, purification, and structural verification of Propargyl-PEG3-azide.

Caption: Workflow for synthesis and verification.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and purification of Propargyl-PEG3-azide, a key heterobifunctional linker in modern chemical biology and drug development. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare this valuable molecule for their specific applications, from the construction of complex bioconjugates to the development of innovative therapeutics like PROTACs. Careful execution of the synthetic steps and rigorous purification and analysis are paramount to obtaining a high-purity product suitable for demanding research and development endeavors.

References

Propargyl-PEG3-Azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its structure, featuring a terminal alkyne group and an azide group separated by a flexible tri-polyethylene glycol (PEG3) spacer, allows for versatile applications in "click chemistry" reactions. These reactions are noted for their high efficiency and specificity under mild conditions, making Propargyl-PEG3-azide a valuable tool for linking molecules in complex biological systems. The PEG3 linker enhances the solubility and reduces the steric hindrance of the conjugated molecules. Given its reactive nature, understanding the stability and optimal storage conditions of Propargyl-PEG3-azide is paramount to ensure its efficacy and the reproducibility of experimental results. This guide provides an in-depth overview of the stability of Propargyl-PEG3-azide, recommended storage and handling procedures, and insights into its potential degradation pathways.

Stability of Propargyl-PEG3-Azide

The stability of Propargyl-PEG3-azide is influenced by its molecular structure, which contains two reactive functional groups: the propargyl (alkyne) and the azide. The stability of organic azides can be qualitatively assessed by general rules such as the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe to handle.[1] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability.[1][2] For Propargyl-PEG3-azide (C9H15N3O3), the C/N ratio is 3, which places it in a category of compounds that can be synthesized and isolated but should be handled with care and stored properly.[2]

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of Propargyl-PEG3-azide, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on vendor datasheets and general guidelines for organic azides.

| Parameter | Recommendation | Rationale & References |

| Storage Temperature | -20°C | To minimize thermal degradation and maintain long-term stability.[3] |

| Storage Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis of the PEG linker and potential reactions of the azide group with atmospheric components. |

| Light Exposure | Protect from light | To prevent photochemical degradation of the azide functionality. |

| Form | Store as a solid or in anhydrous solvents | To avoid hydrolysis and other solvent-mediated degradation pathways. |

| Handling Solvents | Use anhydrous solvents such as DMSO or DMF | To prevent moisture-induced degradation and maintain the reactivity of the functional groups. |

| Incompatible Materials | Avoid contact with acids, heavy metals (especially copper and lead), strong oxidizing agents, and reducing agents. | Acids can form explosive hydrazoic acid. Metals can form highly unstable metal azides. Oxidizing and reducing agents can react with the azide and alkyne groups. |

Factors Influencing Stability

Several environmental factors can impact the stability of Propargyl-PEG3-azide, leading to its degradation and a subsequent loss of reactivity.

-

Temperature: Elevated temperatures can provide the activation energy for the decomposition of the azide group, which is an energetically unstable functionality. Thermal degradation can lead to the loss of nitrogen gas and the formation of highly reactive nitrenes.

-

pH: The stability of the PEG linker can be pH-dependent. While generally stable, extremes of pH can lead to the hydrolysis of the ether linkages in the PEG chain, particularly at elevated temperatures. More critically, acidic conditions can lead to the protonation of the azide to form hydrazoic acid, which is highly toxic and explosive.

-

Light: The azide group is known to be sensitive to ultraviolet (UV) light, which can induce photochemical decomposition, leading to the formation of nitrenes.

-

Presence of Contaminants: Trace amounts of incompatible materials, such as heavy metals or strong acids, can catalyze the decomposition of the azide group, posing a significant safety hazard.

Potential Degradation Pathways

The degradation of Propargyl-PEG3-azide can occur at either the azide or the PEG linker portion of the molecule.

-

Azide Decomposition: The primary degradation pathway for the azide functionality is the loss of dinitrogen gas (N2) to form a highly reactive nitrene intermediate. This process can be initiated by heat or light. The resulting nitrene can then undergo various reactions, such as insertion into C-H or O-H bonds, or rearrangement, leading to a heterogeneous mixture of degradation products.

-

PEG Linker Hydrolysis: Under strongly acidic or basic conditions, the ether bonds of the polyethylene glycol chain can undergo hydrolysis. This would lead to the cleavage of the linker and the formation of smaller PEG fragments and the corresponding alcohol and aldehyde or carboxylic acid.

Caption: Chemical structure and potential degradation pathways of Propargyl-PEG3-azide.

Experimental Protocols for Stability Assessment

A comprehensive assessment of Propargyl-PEG3-azide stability involves subjecting the compound to forced degradation conditions and analyzing the extent of degradation over time. The following are hypothetical, yet detailed, experimental protocols based on standard analytical techniques for similar molecules.

I. Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of Propargyl-PEG3-azide in an anhydrous organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into sealed vials and incubate at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

pH Stress (Hydrolytic Stability): Prepare solutions of Propargyl-PEG3-azide in aqueous buffers of different pH values (e.g., pH 4, pH 7, and pH 9). Incubate at controlled temperatures (e.g., 25°C and 40°C).

-

Photostability: Expose a solution of Propargyl-PEG3-azide to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week) for each stress condition.

-

Sample Preparation for Analysis: Prior to analysis, dilute the samples to an appropriate concentration with the mobile phase to be used in the HPLC analysis.

II. Analytical Methods for Stability Monitoring

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the remaining amount of intact Propargyl-PEG3-azide and detect the formation of degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the compound or its degradation products absorb (e.g., 210 nm).

-

Analysis: The peak area of the intact Propargyl-PEG3-azide will be monitored over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To qualitatively and quantitatively assess the degradation of the azide functionality.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

¹H NMR: The proton signals of the methylene group adjacent to the azide (N₃-CH₂-) can be monitored. Degradation of the azide will lead to a change in the chemical shift and a decrease in the integration of this signal.

-

Derivatization for Quantification: For more precise quantification, a "click" reaction can be performed on the samples from the forced degradation study with an alkyne-containing probe that has a distinct NMR signal. The product, a triazole, will have a unique set of proton signals that can be easily integrated and quantified against an internal standard. This allows for an indirect but accurate measurement of the remaining azide functionality.

-

-

Sample Preparation: Evaporate the solvent from the collected time-point samples and redissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

References

Propargyl-PEG3-azide: A Technical Guide to Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-azide is a heterobifunctional linker commonly employed in bioconjugation and drug delivery research, primarily due to the versatile reactivity of its terminal azide and alkyne groups for "click chemistry." A critical, yet often qualitatively described, characteristic of this reagent is its solubility in aqueous buffers, which is fundamental to its application in biological systems. This technical guide provides an in-depth overview of the solubility of Propargyl-PEG3-azide, including a summary of available data, a detailed experimental protocol for quantitative determination of its solubility, and a logical workflow for this process.

Understanding the Solubility of PEGylated Linkers

Qualitative Solubility Data Summary

The table below summarizes the qualitative solubility information for Propargyl-PEG3-azide and structurally related compounds as described by various suppliers and scientific literature. This information, while not quantitative, provides a foundational understanding of suitable solvent systems.

| Compound | Solvent(s) | Qualitative Solubility Description | Source(s) |

| Propargyl-PEG3-azide | Aqueous and Organic Systems | The PEG3 spacer enhances solubility, flexibility, and reduces steric hindrance for efficient bioconjugation. | AxisPharm |

| Propargyl-PEG3-acid | Water, DMSO, DCM, DMF | The hydrophilic PEG linker facilitates solubility in biological applications. | Sigma-Aldrich, BroadPharm |

| Propargyl-PEG3-amine | Water, DMSO, DCM, DMF | Stated to be soluble in water and various organic solvents. | BroadPharm |

| General PEG Linkers | Aqueous Environments | PEG linkers are known for their water solubility, which is a key property for their use in bioconjugation. | ChemPep, Technology Networks |

Note: DMSO = Dimethyl sulfoxide, DCM = Dichloromethane, DMF = Dimethylformamide

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility

Given the absence of precise quantitative data, researchers often need to determine the solubility of such linkers in their specific buffer systems. The following protocol details the "shake-flask" method, a gold standard for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.

Objective: To determine the maximum soluble concentration (thermodynamic solubility) of Propargyl-PEG3-azide in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Propargyl-PEG3-azide (solid)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered and degassed

-

Analytical balance

-

Vials with screw caps (e.g., 1.5 mL or 2 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding, 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes for standard preparation

-

Organic solvent for stock solution preparation (e.g., Acetonitrile or DMSO)

Methodology:

-

Preparation of Standard Curve: a. Prepare a stock solution of Propargyl-PEG3-azide in an organic solvent where it is freely soluble (e.g., 10 mg/mL in acetonitrile). b. Create a series of dilutions from the stock solution in the chosen aqueous buffer to generate a standard curve (e.g., ranging from 1 µg/mL to 1 mg/mL). c. Analyze each standard by HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to quantify the concentration in the solubility experiment.

-

Sample Preparation (Equilibration): a. Add an excess amount of solid Propargyl-PEG3-azide to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. A starting point could be 2-5 mg of the compound in 1 mL of the aqueous buffer. b. Add a precise volume of the aqueous buffer to the vial. c. Securely cap the vials and place them on an orbital shaker or rotator. d. Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For small molecules, 24 to 48 hours is typically recommended.

-

Separation of Undissolved Solid: a. After incubation, remove the vials and let them stand to allow larger particles to settle. b. Separate the undissolved solid from the saturated solution. This can be achieved by either:

- Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the excess solid.

- Filtration: Use a syringe to carefully draw the supernatant and filter it through a 0.22 µm syringe filter. It is important to discard the first few drops to avoid any adsorption effects from the filter membrane.

-

Quantification: a. Carefully take an aliquot of the clear supernatant (the saturated solution). b. Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the previously established standard curve. c. Analyze the diluted sample by HPLC under the same conditions used for the standard curve. d. Using the peak area from the HPLC chromatogram and the standard curve equation, calculate the concentration of Propargyl-PEG3-azide in the diluted sample. e. Multiply this concentration by the dilution factor to determine the final solubility in the aqueous buffer. The result is typically expressed in mg/mL or mM.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

References

Propargyl-PEG3-azide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the realm of "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, incorporating a terminal alkyne (propargyl group) and an azide, allows for precise and efficient ligation to biomolecules. However, the presence of these high-energy functional groups necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for Propargyl-PEG3-azide, based on the known reactivity of its constituent functional groups.

Hazard Identification and Classification

-

Organic Azide: Organic azides are known to be energetic and potentially explosive.[1][2] They can be sensitive to heat, light, shock, and pressure, and may decompose violently.[1] The azide ion is also known for its toxicity, which is comparable to that of cyanide.[2]

-

Propargyl Group: The propargyl moiety, containing a terminal alkyne, also contributes to the molecule's reactivity. Related compounds like propargyl alcohol are classified as flammable, toxic, and corrosive.[3]

Based on these components, Propargyl-PEG3-azide should be treated as a potentially hazardous substance.

Quantitative Data Summary

Specific quantitative toxicity data, such as LD50 values for Propargyl-PEG3-azide, are not publicly available. The following table summarizes the key chemical and physical properties, along with stability considerations based on established principles for organic azides.

| Property | Value | Reference/Comment |

| Chemical Formula | C₉H₁₅N₃O₃ | |

| Molecular Weight | 213.23 g/mol | |

| Appearance | Not specified; likely a liquid or solid. | |

| Storage Temperature | -20°C | Recommended by multiple suppliers. |

| Carbon to Nitrogen Ratio (C/N) | 3 | Calculated as 9 carbons / 3 nitrogens. A C/N ratio between 1 and 3 suggests that the compound should be handled with care, stored in solution at concentrations not exceeding 1M, and in small quantities. |

| "Rule of Six" | Does not meet the general guideline for shock-insensitivity. | The "Rule of Six" states there should be at least six carbon atoms per energetic functional group (azide). This molecule has 9 carbons and one azide group, which is a more favorable ratio but still warrants caution. A more conservative rule suggests that the ratio of the number of carbon and oxygen atoms to nitrogen atoms ((NC + NO)/NN) should be ≥ 3. For this molecule, (9+3)/3 = 4, which suggests it is manipulable. |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to ensure the safe handling and use of Propargyl-PEG3-azide.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

Engineering Controls

-

All work with Propargyl-PEG3-azide, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

A blast shield should be used in front of the experimental setup, especially when heating or concentrating the substance.

Receiving and Storage

-

Upon receipt, inspect the container for any damage.

-

Store the compound in a tightly sealed container at -20°C in a designated, properly labeled area.

-

The storage area should be dark and protected from light.

-

Do not store with incompatible materials (see Section 4).

Handling and Use

-

Dispensing: Use non-metal spatulas (e.g., ceramic or plastic) to handle the solid material to avoid the formation of highly sensitive metal azides.

-

Solution Preparation:

-

If the compound is a solid, carefully weigh the required amount in a fume hood.

-

Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF).

-

Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

-

Solutions should be prepared in small quantities and, if stored, kept at low temperatures.

-

-

Reaction Conditions:

-

"Click" reactions are generally mild; however, it is crucial to control the reaction temperature and avoid excessive heating.

-

Ensure that the reaction setup is free of incompatible metals, especially copper, lead, and barium, except for the catalytic amounts of copper used in CuAAC reactions, which should be handled with care.

-

-

Work-up and Purification:

-

Avoid concentrating azide-containing solutions to dryness by rotary evaporation or distillation.

-

If purification by column chromatography is necessary, it should be performed with caution, as the stationary phase could potentially cause decomposition.

-

Waste Disposal

-

Organic azide waste should be quenched before disposal. A common method is to convert the azide to a more stable amine derivative.

-

Dispose of all waste in clearly labeled containers designated for azide waste.

-

Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

-

Consult your institution's environmental health and safety office for specific disposal guidelines.

Chemical Compatibility and Incompatibilities

-

Compatible Materials: Glassware, stainless steel (with caution and immediate cleaning), and compatible plastics (e.g., Teflon).

-

Incompatible Materials:

-

Acids: Reacts to form toxic and explosive hydrazoic acid.

-

Heavy Metals (e.g., copper, lead, silver, mercury, barium): Can form highly shock-sensitive and explosive metal azides.

-

Oxidizing Agents: May lead to a violent reaction.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form explosive di- and tri-azidomethane.

-

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated, labeled waste container.

-

Clean the spill area thoroughly.

-

Visualizations

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of Propargyl-PEG3-azide.

Logical Relationships of Hazards and Precautions

Caption: Relationship between hazards and required safety precautions.

References

The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG3-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically link molecular entities is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible. At the heart of many of these powerful reactions is the versatile bifunctional linker, Propargyl-PEG3-azide . This technical guide provides an in-depth exploration of the mechanism of action of Propargyl-PEG3-azide, its applications, and the experimental protocols that underpin its use in pioneering research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Propargyl-PEG3-azide is characterized by a propargyl group (a terminal alkyne) and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows it to participate in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG linker enhances solubility and provides spatial separation between the conjugated molecules, a critical factor in many biological applications.[3]

Mechanism of Action

The utility of Propargyl-PEG3-azide lies in its ability to form a stable triazole linkage between two molecules. This is achieved through two distinct, yet related, cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[4] It involves the reaction between a terminal alkyne (the propargyl group of Propargyl-PEG3-azide) and an azide in the presence of a copper(I) catalyst. The reaction is highly efficient, with near-quantitative yields, and proceeds under mild, often aqueous, conditions.[5] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative (such as dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) to accelerate the reaction with an azide. The propargyl group of Propargyl-PEG3-azide would be replaced by a strained alkyne in one of the molecules to be conjugated, while the other molecule would carry the azide.

Applications in Drug Discovery and Bioconjugation

The versatility of Propargyl-PEG3-azide has made it a valuable tool in various areas of drug discovery and bioconjugation. Its ability to link different molecular entities with high efficiency has been particularly impactful in the development of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Propargyl-PEG3-azide is an ideal candidate for this linker, facilitating the modular synthesis of PROTAC libraries to screen for optimal degradation activity.

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Data Summary

While specific kinetic and yield data for Propargyl-PEG3-azide are often embedded within broader studies, the following tables provide representative quantitative data for CuAAC and SPAAC reactions with similar PEGylated linkers. These values highlight the high efficiency and favorable kinetics of click chemistry.

Table 1: Representative Quantitative Data for CuAAC Reactions

| Parameter | Value | Conditions | Reference |

| Yield | >95% | Bioconjugation of alkyne-modified biomolecule with azide-cargo. | |

| Reaction Time | 1-4 hours | Room temperature, aqueous buffer. | |

| Second-order rate constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | Dependent on ligand and reaction conditions. |

Table 2: Representative Quantitative Data for SPAAC Reactions

| Strained Alkyne | Second-order rate constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | 0.07 - 0.15 | |

| DBCO | 0.24 - 0.31 | |

| BARAC | ~0.96 |

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a bioconjugate using Propargyl-PEG3-azide via a CuAAC reaction. This protocol should be optimized for specific applications.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Propargyl-PEG3-azide.

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared).

-

Desalting columns for purification.

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

-

Dissolve Propargyl-PEG3-azide in a compatible solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and Propargyl-PEG3-azide. A molar excess of the azide (e.g., 5-10 equivalents) is often used to ensure complete reaction.

-

In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is common.

-

Add the copper(I)-ligand complex to the reaction mixture containing the biomolecule and azide. The final copper concentration is typically in the range of 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove excess reagents and the copper catalyst using a desalting column or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product using appropriate analytical methods such as mass spectrometry (MS) and chromatography (e.g., HPLC).

-

Conclusion

Propargyl-PEG3-azide stands as a testament to the power and elegance of click chemistry. Its bifunctional nature, coupled with the efficiency and specificity of the azide-alkyne cycloaddition, has made it an indispensable tool for researchers in chemistry, biology, and medicine. From elucidating biological pathways to constructing novel therapeutics like PROTACs and ADCs, the applications of this versatile linker continue to expand. This guide has provided a comprehensive overview of its mechanism of action, key applications, and the experimental methodologies that enable its use. As the field of bioconjugation continues to evolve, the fundamental principles of click chemistry, embodied by molecules like Propargyl-PEG3-azide, will undoubtedly continue to drive innovation and discovery.

References

The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide

Introduction

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1][2]

-

Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation. This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.

-

Improved Pharmacokinetics : The PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.

-

Reduced Immunogenicity : The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.

-

Precise Spatial Control : Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Quantitative Data on the Impact of PEG Spacers

The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of antibody-drug conjugates and peptide conjugates.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| Linker-Payload Architecture | PEG Spacer Length | Average DAR | Reference |

|---|---|---|---|

| Cysteine-reactive Maleimide | PEG2 | ~7.5 | |

| Cysteine-reactive Maleimide | PEG4 | ~7.5 | |

| Cysteine-reactive Maleimide | PEG8 | ~7.0 | |

| Cysteine-reactive Maleimide | PEG12 | ~6.5 |

This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction, with shorter lengths sometimes yielding higher DARs in this specific case.

Table 2: Influence of PEG Spacer on ADC Hydrophilicity

| ADC Construct | PEG Spacer | HIC Retention Time (min) | Relative Hydrophobicity |

|---|---|---|---|

| ADC without PEG | None | 25.5 | High |

| ADC with PEG4 | PEG4 | 21.2 | Moderate |

| ADC with PEG8 | PEG8 | 18.9 | Low |

| ADC with PEG12 | PEG12 | 17.1 | Lowest |

This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.

Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |

|---|---|---|

| n=2 | PEG2 | 3.1 ± 0.2 |

| n=3 | PEG3 | 3.9 ± 0.3 |

| n=4 | PEG4 | 5.4 ± 0.4 |

| n=6 | PEG6 | 5.8 ± 0.3 |

This data, from a study on a bombesin antagonist, shows that increasing the mini-PEG spacer length from PEG2 to PEG6 resulted in a slight decrease in binding affinity (higher IC50). The PEG3 spacer provides a balance between the benefits of PEGylation and maintaining high affinity.

Table 4: Effect of Mini-PEG Spacer Length on Hydrophilicity (LogD)

| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | LogD |

|---|---|---|

| n=2 | PEG2 | -2.27 ± 0.07 |

| n=3 | PEG3 | -2.41 ± 0.05 |

| n=4 | PEG4 | -2.43 ± 0.06 |

| n=6 | PEG6 | -2.50 ± 0.09 |

This table shows a small but significant increase in the overall hydrophilicity (more negative LogD value) when increasing the spacer length from PEG2 to PEG3. Further increases in length did not yield significant additional hydrophilicity.

Experimental Protocols

The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.

Protocol 1: Conjugation of NHS-PEG3-Ester to Antibody Primary Amines

This protocol describes the conjugation of an NHS-PEG3-ester to primary amines (e.g., lysine residues) on an antibody.

Materials and Reagents:

-

Antibody (in amine-free buffer, e.g., PBS pH 7.4)

-

NHS-PEG3-Payload

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes for buffer exchange and purification

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the reaction buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

NHS-PEG3-Payload Stock Solution:

-

Allow the NHS-PEG3-Payload vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS-PEG3-Payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a calculated molar excess (typically 5- to 20-fold) of the NHS-PEG3-Payload stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted payload and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using desalting columns.

-

For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.

-

For dialysis, dialyze against PBS at 4°C with several buffer changes.

-

-

Characterization:

-

Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

-

Assess aggregation using SEC.

-

Protocol 2: Conjugation of Maleimide-PEG3-Linker to Antibody Thiols

This protocol details the conjugation of a maleimide-PEG3-linker to free thiols (e.g., from reduced cysteine residues) on an antibody.

Materials and Reagents:

-

Antibody (in a suitable buffer like PBS, pH 7.2)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG3-Payload

-

Anhydrous DMSO or DMF

-

Quenching solution: N-acetylcysteine or L-cysteine

-

Desalting columns or SEC for purification

Procedure:

-

Antibody Reduction (if necessary):

-

If targeting interchain disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.

-

Immediately remove the excess reducing agent using a desalting column equilibrated with a degassed reaction buffer (e.g., PBS, pH 7.0-7.2, containing 1 mM EDTA).

-

-

Maleimide-PEG3-Payload Stock Solution:

-

Prepare a stock solution of the Maleimide-PEG3-Payload in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 3- to 10-fold molar excess of the Maleimide-PEG3-Payload stock solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed in a low-oxygen environment if possible to prevent re-oxidation of thiols.

-

-

Quenching the Reaction:

-

Add a 2- to 3-fold molar excess of the quenching solution (relative to the maleimide reagent) to cap any unreacted maleimide groups.

-

Incubate for 15-20 minutes at room temperature.

-

-

Purification:

-

Purify the final ADC from excess payload and reaction byproducts using SEC or dialysis as described in Protocol 1.

-

-

Characterization:

-

Characterize the final ADC for protein concentration, DAR, and aggregation using methods described in Protocol 1.

-

Mandatory Visualizations

Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Propargyl-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-azide is a heterobifunctional linker that serves as a versatile tool in bioconjugation, enabling the precise and efficient labeling of proteins. This linker contains two reactive groups: a terminal alkyne (propargyl group) and an azide group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.[1][2]

This bifunctionality allows for two primary strategic approaches for protein modification through "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions. The two main types of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[3][4] It is known for its high reaction rates and yields. However, the potential cytotoxicity of the copper catalyst requires careful optimization for in vivo applications.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological conditions without the need for a catalyst, making it highly suitable for live-cell labeling.

These application notes provide detailed protocols for the two primary strategies for using Propargyl-PEG3-azide in protein bioconjugation.

Experimental Workflows

The choice of workflow depends on the available functional groups on the protein of interest or the desired modification strategy.

Quantitative Data for Reaction Parameters

Successful bioconjugation relies on the careful optimization of reaction conditions. The following tables provide a summary of key quantitative parameters for both CuAAC and SPAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |

| Propargyl-PEG3-azide:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the linker ensures efficient labeling of the protein. |

| Copper(II) Sulfate (CuSO₄) Concentration | 0.2-1 mM | The precursor to the active Cu(I) catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2-10 mM | Reduces Cu(II) to the active Cu(I) state in situ. A fresh solution should always be used. |

| Copper-chelating Ligand (e.g., THPTA) Concentration | 1-5 mM | Stabilizes the Cu(I) catalyst, enhances reaction rates, and protects the protein from oxidative damage. |

| Reaction Buffer | PBS or Tris-buffered saline (TBS), pH 7.0-8.0 | The reaction is robust across a wide pH range. |

| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Can be used to dissolve hydrophobic reagents, but high concentrations can denature proteins. |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-5 mg/mL | Similar to CuAAC, protein concentration can influence reaction efficiency. |

| Strained Alkyne (e.g., DBCO) Reagent:Protein Molar Ratio | 1.5:1 to 5:1 | A lower molar excess is often sufficient due to the high reactivity of strained alkynes. |

| Reaction Buffer | PBS, HEPES, DMEM, RPMI | The choice of buffer can influence reaction rates. |

| pH | 7.0-8.5 | Higher pH values generally increase SPAAC reaction rates. |

| Reaction Time | 2-12 hours at room temperature or 12-24 hours at 4°C | Reaction times can vary depending on the specific strained alkyne and azide used. |

| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Use as needed for reagent solubility. |

Experimental Protocols

Protocol 1: Conjugation of Propargyl-PEG3-azide to an Azide-Modified Protein via CuAAC

This protocol describes the reaction of the propargyl (alkyne) end of the linker with a protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

Propargyl-PEG3-azide

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Propargyl-PEG3-azide in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer.

-

Add the Propargyl-PEG3-azide stock solution to achieve the desired molar excess (e.g., 10-50 fold).

-

Add THPTA to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.2-1 mM.

-

-

Initiation of the Reaction:

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-10 mM.

-

Gently mix the reaction mixture.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

-

-

Purification of the Conjugate:

-

Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis. The purification method of choice is often ion-exchange chromatography.

-

Protocol 2: Conjugation of Propargyl-PEG3-azide to an Alkyne-Modified Protein via SPAAC

This protocol details the reaction of the azide end of the linker with a protein that has been functionalized with a strained alkyne, such as DBCO.

Materials:

-

Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS)

-

Propargyl-PEG3-azide

-

Reaction Buffer: PBS, pH 7.4

-

DMSO (for dissolving reagents if necessary)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reagent Preparation:

-

Prepare the strained alkyne-modified protein in the desired reaction buffer.

-

Dissolve the Propargyl-PEG3-azide in a compatible solvent (e.g., PBS or DMSO) to create a stock solution.

-

-

Conjugation Reaction:

-

Add the Propargyl-PEG3-azide solution to the protein solution at a molar excess of 1.5-5 equivalents.

-

The final concentration of any organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours.

-

The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification of the Conjugate:

-

Purify the resulting bioconjugate to remove any unreacted Propargyl-PEG3-azide using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Confirm the conjugation and purity of the final product by methods such as Mass Spectrometry and HPLC.

-

Application in Studying Signaling Pathways

Protein bioconjugation is a powerful tool for elucidating complex biological processes such as cell signaling pathways. By attaching probes like fluorescent dyes or biotin to specific proteins, researchers can track their localization, interactions, and post-translational modifications. For instance, a protein involved in a kinase signaling cascade could be labeled to visualize its translocation to the nucleus upon pathway activation.

References

Application Notes and Protocols for Propargyl-PEG3-azide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This powerful ligation technique forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Propargyl-PEG3-azide is a heterobifunctional linker molecule that contains both a terminal alkyne (propargyl group) and an azide group, connected by a flexible triethylene glycol (PEG3) spacer.[1] This structure makes it an invaluable tool in bioconjugation, drug delivery, and materials science, where the PEG spacer can enhance solubility and reduce steric hindrance.[1]

These application notes provide a detailed step-by-step guide for utilizing Propargyl-PEG3-azide in CuAAC reactions, aimed at researchers, scientists, and drug development professionals.

Principle of the CuAAC Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole ring. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The reaction is highly specific and proceeds under mild conditions, including aqueous environments, making it ideal for the modification of biomolecules. To enhance the reaction rate and protect the biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

Data Presentation

While specific yield data for CuAAC reactions involving Propargyl-PEG3-azide is not extensively tabulated in the literature, the yields for CuAAC reactions are generally high, often exceeding 70-95% with proper optimization. The reaction kinetics are a critical factor, and the following table summarizes the relative reaction rates of various propargyl derivatives, which serve as a proxy for the reactivity of the propargyl group in Propargyl-PEG3-azide.

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) | Catalyst System | Notes |

| Propargyl Ethers (general) | ~5 | ~15 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | Represents a class of compounds structurally similar to the propargyl end of Propargyl-PEG3-azide.[2] |

| Propargyl Alcohol | ~6 | ~20 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | A common and cost-effective alkyne used in click reactions.[2] |

| N-Propargylamides | ~5-7 | ~15-25 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | Another frequently utilized class of propargylated compounds.[2] |

Experimental Protocols

This section provides a general protocol for a CuAAC reaction using Propargyl-PEG3-azide. It is important to note that optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates and applications.

Materials and Reagents

-

Propargyl-PEG3-azide

-

Azide- or Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Solvent: Deionized water, phosphate-buffered saline (PBS), or a mixture of tert-butanol and water (1:1) are common. Dimethyl sulfoxide (DMSO) can be used to dissolve starting materials.

-

Nitrogen or Argon gas (for deoxygenation)

Stock Solution Preparation

-

Propargyl-PEG3-azide Solution: Prepare a stock solution of Propargyl-PEG3-azide in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.

-

Molecule of Interest Solution: Prepare a stock solution of your azide- or alkyne-functionalized molecule in a compatible solvent. The concentration will depend on the specific molecule and experimental design.

-

Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

-

THPTA Solution (Optional): Prepare a 50 mM stock solution of THPTA in deionized water.

General CuAAC Protocol

-

Reactant Preparation: In a microcentrifuge tube, add the Propargyl-PEG3-azide solution and the solution of your molecule of interest. The molar ratio is typically 1:1 to 1.5:1 of the azide to the alkyne.

-

Add Ligand (Optional): If using THPTA, add the stock solution to the reaction mixture. A common final concentration is 5 times that of the copper sulfate.

-

Add Copper Catalyst: Add the CuSO₄ stock solution to the reaction mixture. A typical final concentration ranges from 50 µM to 250 µM.

-